Clinical Systemic Exposure: Licofelone Metabolite M1 Exhibits Negligible Human Plasma Levels (<2% of Parent) Versus M2's 20% Steady-State Accumulation
Licofelone metabolite M1 displays a unique clinical exposure profile that differentiates it from the parent drug and the hydroxy-metabolite M2. After single oral administration of licofelone to humans, M1 systemic exposure remained below 2% relative to the parent drug. With repeated administration at steady state, M1 remained a trace metabolite, whereas M2 exposure increased to approximately 20% of parent drug levels [1]. This represents a >10-fold difference in steady-state exposure between M1 and M2, establishing M1 as a low-abundance, high-specificity analytical target requiring dedicated reference standards for accurate quantification [1].
| Evidence Dimension | Human plasma systemic exposure relative to parent drug |
|---|---|
| Target Compound Data | <2% after single dose; trace levels at steady state |
| Comparator Or Baseline | Licofelone metabolite M2: ~20% at steady state |
| Quantified Difference | >10-fold lower steady-state exposure for M1 versus M2 |
| Conditions | Human clinical study; oral administration; single dose and steady-state sampling |
Why This Matters
The low systemic exposure of M1 necessitates a high-purity reference standard to ensure accurate bioanalytical method validation and metabolite identification in human plasma, as standard parent drug calibrators cannot substitute for this low-abundance glucuronide conjugate.
- [1] Albrecht W, Unger A, Nussler AK, Laufer S. In Vitro Metabolism of 2-[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] Acetic Acid (Licofelone, ML3000), an Inhibitor of Cyclooxygenase-1 and -2 and 5-Lipoxygenase. Drug Metabolism and Disposition. 2008;36(5):894-903. doi:10.1124/dmd.108.020347 View Source
